2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione
Overview
Description
2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, also known as CHIPID, is a compound that has a wide range of applications in scientific research. It is a cyclic organic compound with a molecular formula of C7H7ClO3. CHIPID has been used in numerous scientific studies for its unique properties, including its ability to act as a reducing agent, to increase the solubility of compounds, and to aid in the synthesis of complex molecules. CHIPID has also been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
Optoelectronic Properties
A study by Mane, Katagi, and Melavanki (2019) focused on the synthesis and computational studies of novel Acridin-Isoindoline-1,3-Dione derivatives, including 2-(4-(3-chloroacridin-9ylamino)phenyl)isoindoline-1,3-dione. These compounds displayed high thermal stability and showed promise as fluorescent compounds due to their excellent photophysical properties. Computational studies using Density Functional Theory (DFT) further evaluated their optical band gap and Frontier Molecular Orbital (FMO) energies, indicating their potential in optoelectronic applications (Mane, Katagi, & Melavanki, 2019).
Structural Analysis and Nonlinear Optical Material
Evecen et al. (2016) synthesized and characterized a novel isoindoline compound, 2-(3-chloro-4-(4-chlorophenoxy)phenyl)isoindoline-1,3-dione. The molecular structure, vibrational frequencies, and electronic absorption spectra were analyzed using DFT and TD-DFT methods. The compound showed potential as a nonlinear optical material due to its significant first hyperpolarizability, suggesting its use in photonic and optoelectronic devices (Evecen, Duru, Tanak, & Agar, 2016).
Green Synthesis Approach
A study by Journal et al. (2019) presented an efficient and environmentally friendly synthesis of Isoindoline-1,3-dione derivatives using the Water Extract of Onion Peel Ash (WEOPA) method. This approach avoids harmful reagents and offers an alternative for bio-waste management, making it a significant advancement in the field of sustainable chemistry (Journal, Chia, Chee, Aziz, Radzi, & Kan, 2019).
Magnetic Nanoparticle Synthesis
Shabani et al. (2021) described the functionalization of 2-Aminoisoindoline-1,3-dione with Fe3O4@chloro-silane core-shell nanoparticles for the synthesis of 4H-pyran derivatives. This method provides environmental benefits, excellent yields, and easy separation of nanoparticles, highlighting its potential in catalysis and nanotechnology applications (Shabani, Heravi, Babazadeh, Ghasemi, Amini, & Robertson, 2021).
Mass Spectrometry and Hydration Studies
Yosefdad, Valadbeigi, and Bayat (2020) investigated the fragmentation of bis-phthalimide derivatives including 2,2-(propane-1,3-diyl)bis(isoindoline-1,3-dione) in electron impact ionization-mass spectrometry. They explored the effects of hydration and structure on fragmentation, contributing to the understanding of these compounds in mass spectrometric analysis (Yosefdad, Valadbeigi, & Bayat, 2020).
Crystal Structure Characterization
The crystal structure of similar compounds, such as 2-(4-ethoxyphenyl)isoindoline-1,3-dione, has been characterized by Duru et al. (2018). Understanding the molecular and crystal structure of such compounds is crucial for their application in various scientific fields (Duru, Evecen, Tanak, & Ağar, 2018).
Antimicrobial and Molecular Docking Studies
Ghabbour and Qabeel (2016) synthesized and characterized 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, examining its antimicrobial activities and conducting computational studies including density function theory (DFT) and docking studies. Such research contributes to the development of potential pharmaceutical applications (Ghabbour & Qabeel, 2016).
Tyrosinase Inhibitory Activity
Then et al. (2018) synthesized a series of 2-((pyridinylamino)methyl)isoindoline-1,3-dione derivatives and evaluated their antioxidant and antityrosinase properties. They found that one of the compounds showed higher tyrosinase inhibitory activity than the control, indicating potential therapeutic applications (Then, Kwong, Quah, Kumar, Chia, Wong, Chandraju, Karthick, Win, Sulaiman, Hashim, & Ooi, 2018).
properties
IUPAC Name |
2-(3-chloro-2-hydroxypropyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRVYEPWGIQEOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294241 | |
Record name | 1-chloro-3-phthalimido-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione | |
CAS RN |
19667-37-9 | |
Record name | NSC95431 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95431 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-chloro-3-phthalimido-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-CHLORO-2-HYDROXYPROPYL)-PHTHALIMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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